molecular formula C16H18O2 B184446 naphthalen-1-yl hexanoate CAS No. 28749-24-8

naphthalen-1-yl hexanoate

Cat. No.: B184446
CAS No.: 28749-24-8
M. Wt: 242.31 g/mol
InChI Key: KTEVDMGPKQVXDF-UHFFFAOYSA-N
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Description

naphthalen-1-yl hexanoate is an organic compound with the molecular formula C16H18O2 It is an ester derived from hexanoic acid and 1-naphthol

Preparation Methods

Synthetic Routes and Reaction Conditions: naphthalen-1-yl hexanoate can be synthesized through esterification reactions. One common method involves the reaction of 1-naphthol with hexanoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of 1-naphthyl hexanoate may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized catalysts to enhance yield and reduce reaction time. The purification of the product is often achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: naphthalen-1-yl hexanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, 1-naphthyl hexanoate can hydrolyze to yield 1-naphthol and hexanoic acid.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert 1-naphthyl hexanoate into different reduced forms, depending on the reagents used.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: 1-naphthol and hexanoic acid.

    Oxidation: Oxidized derivatives of 1-naphthyl hexanoate.

    Reduction: Reduced forms of the ester.

Scientific Research Applications

naphthalen-1-yl hexanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-naphthyl hexanoate involves its interaction with specific molecular targets. The ester bond in the compound can undergo hydrolysis, releasing 1-naphthol and hexanoic acid, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Naphthyl acetate: Another ester of 1-naphthol, but with acetic acid instead of hexanoic acid.

    2-Naphthyl hexanoate: An isomer with the ester group attached to the 2-position of the naphthalene ring.

    1-Naphthyl propanoate: An ester with propanoic acid instead of hexanoic acid.

Uniqueness: naphthalen-1-yl hexanoate is unique due to its specific ester linkage and the properties imparted by the hexanoic acid moiety

Properties

CAS No.

28749-24-8

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

naphthalen-1-yl hexanoate

InChI

InChI=1S/C16H18O2/c1-2-3-4-12-16(17)18-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,2-4,12H2,1H3

InChI Key

KTEVDMGPKQVXDF-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OC1=CC=CC2=CC=CC=C21

Canonical SMILES

CCCCCC(=O)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure of Example 2 was followed except that hexanoic acid (33 g.; 284 m mols) was used in place of octanoic acid and the reaction time was 31/2 hours. Analysis showed that about 55% of the tetralin was converted producing naphthyl hexanoate in 62% selectivity.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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